Methyl 3-(acetoxymethyl)-4-bromobenzoate
Overview
Description
Methyl 3-(acetoxymethyl)-4-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 4-position and an acetoxymethyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetoxymethyl)-4-bromobenzoate typically involves the esterification of 3-(acetoxymethyl)-4-bromobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetoxymethyl)-4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of Methyl 3-(acetoxymethyl)benzoate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Hydrolysis: The major product is 3-(acetoxymethyl)-4-bromobenzoic acid.
Reduction: The major product is Methyl 3-(acetoxymethyl)benzoate.
Scientific Research Applications
Methyl 3-(acetoxymethyl)-4-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(acetoxymethyl)-4-bromobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved vary based on the structure of the final active compound derived from it.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(acetoxymethyl)benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromobenzoate: Lacks the acetoxymethyl group, limiting its applications in certain synthetic routes.
3-(Acetoxymethyl)-4-bromobenzoic acid: The carboxylic acid form, which can be converted to the ester.
Uniqueness
Methyl 3-(acetoxymethyl)-4-bromobenzoate is unique due to the presence of both the bromine atom and the acetoxymethyl group, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its similar compounds.
Properties
IUPAC Name |
methyl 3-(acetyloxymethyl)-4-bromobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(13)16-6-9-5-8(11(14)15-2)3-4-10(9)12/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIPDNXEYGOVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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